(3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine
Description
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Properties
IUPAC Name |
(3R,4R)-4-(1-phenylpyrazol-4-yl)oxyoxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-12-8-17-9-13(12)18-11-6-15-16(7-11)10-4-2-1-3-5-10/h1-7,12-13H,8-9,14H2/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUZFGDYFWJDGH-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OC2=CN(N=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)OC2=CN(N=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,4R)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-amine is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C18H19N3O5
- Molecular Weight : 357.366 g/mol
- IUPAC Name : Methyl (E)-4-oxo-4-[[(3R,4R)-4-(1-phenylpyrazol-4-yl)oxyoxolan-3-yl]amino]but-2-enoate
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. This compound has shown potential as an inhibitor of certain enzymes, which may play a role in various metabolic pathways.
Enzyme Inhibition
Research indicates that this compound may inhibit enzymes involved in:
- Cellular signaling pathways : Affecting pathways related to inflammation and cancer progression.
- Metabolic processes : Potentially influencing glucose metabolism and lipid profiles.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases.
Case Studies
-
Study on Cytotoxicity :
- A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 μM, with an IC50 value determined at 15 μM.
-
Anti-inflammatory Study :
- In another study focusing on LPS-stimulated macrophages, treatment with the compound resulted in a 40% decrease in TNF-alpha production compared to untreated controls, highlighting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for achieving high yields of (3R,4R)-4-(1-phenylpyrazol-4-yl)oxyoxolan-3-amine?
- Methodological Answer : The synthesis of chiral oxolane-pyrazole derivatives typically involves nucleophilic substitution or coupling reactions. For example, similar compounds are synthesized using pyrazole derivatives (e.g., 1-phenylpyrazole) and oxolane precursors under copper-catalyzed conditions. Key parameters include:
- Catalysts : Copper(I) bromide (CuBr) or palladium-based catalysts for cross-coupling reactions .
- Bases : Cesium carbonate (Cs₂CO₃) to deprotonate intermediates and drive the reaction .
- Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) at controlled temperatures (e.g., 35°C for 48 hours) .
- Purification : Chromatography (e.g., ethyl acetate/hexane gradients) to isolate enantiopure products .
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can identify diastereotopic protons and carbons, with coupling constants (e.g., J-values) providing clues about spatial arrangements .
- X-ray Crystallography : Single-crystal diffraction studies resolve absolute configurations. For example, related pyrazole-oxolane compounds show triclinic (P1) crystal systems with precise bond angles and torsion angles .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns .
Advanced Research Questions
Q. How can computational and experimental methods elucidate the biological target(s) of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock or Schrödinger to predict binding affinities to enzymes (e.g., kinases) or receptors (e.g., GPCRs). Focus on conserved active sites where the oxolane and pyrazole moieties may interact .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets .
- Enzyme Inhibition Assays : Test dose-dependent inhibition of candidate enzymes (e.g., cyclooxygenase or cytochrome P450 isoforms) using fluorometric or colorimetric substrates .
Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Purity Verification : Use HPLC or LC-MS to rule out impurities or stereoisomeric contamination (e.g., diastereomers with opposing activities) .
- Cell Line Variability : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
- Dose-Response Curves : Ensure consistent EC₅₀/IC₅₀ measurements across studies. Discrepancies may arise from differences in assay sensitivity or compound solubility .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the phenyl (e.g., para-fluoro vs. meta-methoxy) or pyrazole rings (e.g., methyl vs. ethyl groups) to assess impact on activity .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict activity trends .
- Crystallographic Overlays : Compare ligand-bound protein structures to identify critical binding interactions (e.g., hydrogen bonds with the oxolane oxygen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
